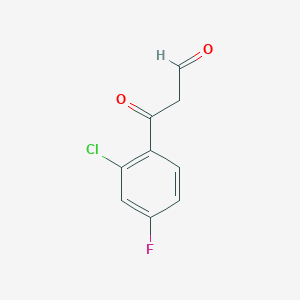

3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

Description

Significance of β-Dicarbonyl Compounds in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.com In this context, β-dicarbonyl compounds are invaluable due to the strategic disconnections they enable. The carbon-carbon bond between the α- and β-carbons of a 1,3-dicarbonyl system is a key site for retrosynthetic cleavage, leading to synthetically accessible precursors. lkouniv.ac.infiveable.me

For instance, the disconnection of a β-keto ester often points towards a Claisen condensation, a robust method for forming carbon-carbon bonds. mcat-review.orgpressbooks.pub Similarly, β-keto aldehydes can be conceptually disconnected to reveal an aldehyde and a ketone fragment, suggesting an aldol-type condensation as a potential synthetic route. The acidity of the α-protons in β-dicarbonyl compounds, a consequence of the electron-withdrawing nature of the two carbonyl groups, is fundamental to their utility, allowing for facile enolate formation and subsequent alkylation or acylation reactions. pressbooks.pub

Table 1: Common Retrosynthetic Disconnections for β-Dicarbonyl Compounds

| Disconnection Type | Forward Reaction | Precursors |

| Cα-Cβ Bond Cleavage | Claisen Condensation | Two ester molecules (or an ester and a ketone) |

| Cα-Cβ Bond Cleavage | Aldol (B89426) Condensation | An aldehyde and a ketone |

| Cα-Alkyl Group Cleavage | Enolate Alkylation | A β-dicarbonyl compound and an alkyl halide |

The Role of Halogenated Aromatic Moieties in Directing Chemical Reactivity

The presence of halogen atoms on an aromatic ring significantly influences its reactivity. Halogens are unique in that they are deactivating yet ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com This duality arises from the interplay of two opposing electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network, making the ring less nucleophilic and thus less reactive towards electrophiles.

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. masterorganicchemistry.com

Contextualizing 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal within Contemporary Synthetic Challenges

The synthesis of complex, highly functionalized molecules often presents significant challenges, including the control of regioselectivity and chemoselectivity. 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal is a prime example of a building block that can be employed to address such challenges. The presence of multiple reactive sites—the aldehyde, the ketone, the acidic α-protons, and the halogenated aromatic ring—offers a rich platform for a variety of chemical transformations.

The development of new synthetic methods often focuses on the efficient functionalization of simple starting materials. rsc.org Molecules like 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, the β-keto aldehyde moiety is a precursor to various heterocyclic systems, while the halogenated phenyl group is a common feature in many biologically active compounds. The challenge and opportunity lie in selectively manipulating one functional group in the presence of others, a central theme in modern organic synthesis.

Table 2: Potential Synthetic Applications of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

| Reactive Site | Potential Transformation | Product Class |

| Aldehyde | Nucleophilic addition, Wittig reaction, Reductive amination | Alcohols, Alkenes, Amines |

| Ketone | Nucleophilic addition, Grignard reaction, Baeyer-Villiger oxidation | Alcohols, Tertiary alcohols, Esters |

| α-Protons | Enolate formation and alkylation/acylation | Substituted β-dicarbonyl compounds |

| Aromatic Ring | Nucleophilic aromatic substitution, Cross-coupling reactions | Biaryls, Functionalized aromatics |

| Dicarbonyl System | Condensation with hydrazines, ureas, etc. | Pyrazoles, Pyrimidines, etc. |

The strategic combination of a versatile β-keto aldehyde and a directing halogenated aromatic ring in 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal provides a powerful platform for the construction of complex and valuable molecules, addressing the ongoing need for sophisticated building blocks in contemporary organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFO2 |

|---|---|

Molecular Weight |

200.59 g/mol |

IUPAC Name |

3-(2-chloro-4-fluorophenyl)-3-oxopropanal |

InChI |

InChI=1S/C9H6ClFO2/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,4-5H,3H2 |

InChI Key |

GACJCJDTZXMNLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chloro 4 Fluorophenyl 3 Oxopropanal

Precursor Synthesis Strategies for the 2-Chloro-4-fluorophenyl Moiety

The principal precursor for the synthesis of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal is 2'-chloro-4'-fluoroacetophenone. The most prevalent method for the synthesis of this key intermediate is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene.

In a typical Friedel-Crafts acylation, 1-chloro-4-fluorobenzene is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orglibretexts.orgchemguide.co.uk Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation. The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring to yield the desired acetophenone derivative.

An alternative and potentially more environmentally friendly approach involves the use of ionic liquids as both the solvent and catalyst. For instance, the reaction of fluorobenzene with chloroacetyl chloride in the presence of an aluminum chloride-based ionic liquid has been reported to produce 2-chloro-4'-fluoroacetophenone in high yield. google.comgoogle.com This method offers advantages such as simpler operational processes and easier industrialization. google.com

The following table summarizes representative methods for the synthesis of the key precursor, 2'-chloro-4'-fluoroacetophenone.

| Starting Material | Reagents | Catalyst | Solvent | Yield | Reference |

| 1-Chloro-4-fluorobenzene | Acetyl chloride | AlCl₃ | Not specified | Good | organic-chemistry.orglibretexts.org |

| Fluorobenzene | Chloroacetyl chloride | [emim]Cl-0.5AlCl₃ | Ionic Liquid | 93.2% | google.comgoogle.com |

Direct Synthesis Routes for the β-Keto Aldehyde Framework

Once 2'-chloro-4'-fluoroacetophenone is obtained, the subsequent step involves the introduction of the formyl group to construct the β-keto aldehyde framework of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal. Several classical and emerging methods are available for this transformation.

Classical Formylation Approaches

The Claisen condensation is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing β-keto esters and, by extension, β-keto aldehydes. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of synthesizing 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal, this involves the reaction of 2'-chloro-4'-fluoroacetophenone with a formate ester, such as ethyl formate or methyl formate, in the presence of a strong base. nih.govresearchgate.net

Commonly used bases for this reaction include sodium methoxide or sodium ethoxide. orgsyn.org The base serves to deprotonate the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the formate ester. fiveable.me Subsequent elimination of an alkoxide leads to the formation of the sodium salt of the β-keto aldehyde, which is then protonated upon acidic workup to yield the final product. The use of a full equivalent of a strong base is often necessary to drive the reaction to completion by converting the product to its enolate salt. masterorganicchemistry.com

Enolate Chemistry in Carbon-Carbon Bond Formation

The formation of an enolate from 2'-chloro-4'-fluoroacetophenone is the critical step in its formylation. The acidity of the α-protons of the ketone is sufficient for deprotonation by a strong base like sodium methoxide or sodium hydride. The resulting enolate is a potent nucleophile that readily participates in the Claisen condensation with a formate ester.

An alternative strategy involving enolate chemistry is the Stork enamine synthesis. mychemblog.comwikipedia.org In this method, the ketone (2'-chloro-4'-fluoroacetophenone) is first converted to an enamine by reaction with a secondary amine (e.g., pyrrolidine, morpholine). wikipedia.org This enamine then acts as a nucleophile and can be acylated with a suitable formylating agent. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding the desired β-keto aldehyde. mychemblog.com

Emerging Catalytic and Reagent-Controlled Syntheses

While classical methods are robust, research into more efficient and selective synthetic routes is ongoing. The Vilsmeier-Haack reaction offers an alternative approach to formylation. jk-sci.comchem-station.comorganic-chemistry.orgchemistrysteps.comijpcbs.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.com The Vilsmeier reagent is a powerful electrophile that can react with electron-rich substrates. chemistrysteps.com While traditionally used for the formylation of arenes, it can also be applied to ketones, proceeding through the enol or enolate form. However, the application of the Vilsmeier-Haack reaction to relatively electron-deficient acetophenones can be challenging.

Catalytic methods for the α-arylation of ketones are also an area of active research, though less directly applicable to formylation. organic-chemistry.orgscispace.comnih.govacs.org These methods typically involve transition metal catalysts, such as palladium or nickel, to couple ketones with aryl halides or triflates. While not a direct formylation method, the principles of catalytic C-C bond formation at the α-position of ketones are relevant to the development of future catalytic formylation reactions.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic route for 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal depends on factors such as yield, selectivity, cost, and scalability.

The Claisen condensation is a well-established and high-yielding method for the synthesis of β-keto aldehydes from acetophenones. Its primary advantages are the use of relatively inexpensive starting materials and reagents, and a straightforward procedure. A potential drawback is the need for stoichiometric amounts of a strong base, which can complicate purification and waste disposal.

The Vilsmeier-Haack reaction , while a powerful formylating tool, may be less suitable for acetophenones bearing electron-withdrawing groups like chlorine and fluorine. The electrophilicity of the Vilsmeier reagent requires a sufficiently nucleophilic substrate, and the enol content of such ketones may be low. This can lead to lower yields and the potential for side reactions. However, for suitable substrates, it offers a mild and efficient alternative.

The following table provides a qualitative comparison of the different synthetic approaches.

| Synthetic Method | Advantages | Disadvantages |

| Claisen Condensation | High yields, inexpensive reagents, well-established. | Requires stoichiometric strong base, potential for side reactions. |

| Vilsmeier-Haack Reaction | Mild conditions, powerful formylating agent. | May be inefficient for electron-deficient ketones, potential for side reactions. |

| Stork Enamine Synthesis | High selectivity for C-acylation, avoids strong base in acylation step. | Multi-step process, may have lower overall yield. |

Scale-Up Considerations in Preparative Chemistry

The transition from laboratory-scale synthesis to industrial production of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For the Friedel-Crafts acylation step, the use of large quantities of aluminum chloride presents challenges due to its highly exothermic reaction with water and the generation of corrosive hydrogen chloride gas. libretexts.org The use of ionic liquids as catalysts and solvents offers a promising alternative for scale-up, as they can be recycled, are non-volatile, and can lead to simpler work-up procedures. google.comgoogle.com

In the Claisen condensation , the handling of large volumes of flammable solvents and reactive sodium alkoxides requires specialized equipment and safety protocols. The efficient removal of the alcohol byproduct is also crucial to drive the reaction to completion. Continuous flow reactors are increasingly being explored for such reactions, as they offer better control over reaction parameters, improved safety, and can lead to higher throughput. The successful scale-up of a Claisen-type condensation to a 2000-L scale has been reported, demonstrating its industrial viability. researchgate.net

Waste management is another critical aspect of scale-up. The neutralization of large quantities of strong base from the Claisen condensation and the disposal of aluminum-containing waste from the Friedel-Crafts reaction need to be addressed in an environmentally responsible manner. The development of catalytic and solvent-free methods is therefore highly desirable for sustainable industrial production.

Reactivity Profiles and Mechanistic Investigations of 3 2 Chloro 4 Fluorophenyl 3 Oxopropanal

Keto-Enol Tautomerism: Equilibrium, Kinetics, and Structural Implications

Like other β-dicarbonyl compounds, 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal exists as an equilibrium mixture of its keto and enol tautomers. libretexts.org This equilibrium is a rapid interconversion of constitutional isomers, distinguished by the different bonding location of a hydrogen atom and a differently located double bond. libretexts.org The enol form is stabilized by the formation of a conjugated system and, in many cases, by intramolecular hydrogen bonding. bohrium.com

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent. researchgate.net Generally, polar solvents tend to favor the more polar keto tautomer, while nonpolar solvents favor the less polar enol form, which is stabilized by an intramolecular hydrogen bond. researchgate.net However, the specific interactions between the solvent and the tautomers can lead to deviations from this general rule. For instance, solvents capable of hydrogen bonding can compete with the intramolecular hydrogen bond of the enol form, thereby shifting the equilibrium. missouri.edu

The electronic nature of the substituents on the aryl ring also plays a crucial role in determining the tautomeric preference. The 2-chloro and 4-fluoro substituents on the phenyl ring of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal are electron-withdrawing groups. These groups can influence the acidity of the α-protons and the stability of the conjugated enol form. Electron-withdrawing substituents can increase the acidity of the β-dicarbonyl compound, which often correlates with a greater degree of enolization. missouri.edu The Hammett relationships have been used to quantify the effect of such substituents on the keto-enol equilibrium in similar aromatic systems. bohrium.com

Table 1: Expected Influence of Solvents on the Keto-Enol Equilibrium of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

| Solvent | Polarity | Expected Predominant Tautomer | Rationale |

| Hexane | Nonpolar | Enol | Favors the less polar enol form stabilized by intramolecular hydrogen bonding. researchgate.net |

| Chloroform | Moderately Polar | Enol | Can favor the enol form. nih.gov |

| Acetone | Polar Aprotic | Keto | The polar nature stabilizes the more polar keto form. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Keto | Strong polar hydrogen bond acceptor that can disrupt the intramolecular hydrogen bond of the enol, favoring the keto form. missouri.edunih.gov |

| Methanol | Polar Protic | Keto | Acts as a hydrogen bond donor and acceptor, disrupting the intramolecular hydrogen bond of the enol form. |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the keto and enol forms of β-dicarbonyl compounds. researchgate.netnumberanalytics.com

In ¹H NMR spectroscopy, the keto form of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal would be expected to show a signal for the aldehydic proton and signals for the methylene (B1212753) protons adjacent to the two carbonyl groups. The enol form, in contrast, would exhibit a characteristic signal for the enolic hydroxyl proton, often as a broad singlet at a downfield chemical shift due to intramolecular hydrogen bonding. bohrium.com A vinylic proton signal would also be present. The integration of these distinct signals allows for the quantification of the keto-enol ratio in a given solvent. ed.gov

IR spectroscopy also provides clear signatures for each tautomer. The keto form will display two distinct C=O stretching frequencies, one for the ketone and one for the aldehyde. The enol form will show a C=O stretch at a lower frequency due to conjugation, a C=C stretching vibration, and a broad O-H stretching band resulting from the intramolecular hydrogen bond. numberanalytics.com

Table 2: Anticipated Spectroscopic Data for the Tautomers of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

| Tautomer | Spectroscopic Technique | Expected Key Signals |

| Keto | ¹H NMR | Aldehydic proton (CHO), methylene protons (CH₂) |

| IR | Two C=O stretching bands (ketone and aldehyde) | |

| Enol | ¹H NMR | Enolic hydroxyl proton (OH), vinylic proton (=CH) |

| IR | One C=O stretching band (conjugated), C=C stretching band, broad O-H stretching band |

Nucleophilic Addition Reactions at Carbonyl Centers

The presence of two carbonyl groups, an aldehyde and a ketone, in 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal makes it susceptible to nucleophilic attack. The relative reactivity of these two centers is a key aspect of its chemistry.

In general, aldehydes are more reactive towards nucleophiles than ketones. libretexts.orgpatsnap.com This increased reactivity is attributed to two main factors:

Steric Effects: The aldehyde carbonyl is less sterically hindered, having a small hydrogen atom attached, compared to the ketone which has a larger aryl group. This makes the aldehyde more accessible to incoming nucleophiles. youtube.com

Electronic Effects: The carbonyl carbon of an aldehyde is generally more electrophilic (has a greater partial positive charge) than that of a ketone. khanacademy.org This is because the alkyl or aryl group on a ketone is electron-donating, which helps to stabilize the partial positive charge on the carbonyl carbon, making it less reactive. khanacademy.org In the case of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal, the electron-withdrawing nature of the substituted phenyl ring will increase the electrophilicity of the ketonic carbonyl carbon, but the inherent reactivity difference between aldehydes and ketones still favors attack at the aldehyde.

Due to the higher reactivity of the aldehyde group, nucleophilic addition reactions are expected to occur preferentially at the aldehyde carbonyl of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal. This regioselectivity is a common feature in molecules containing both aldehyde and ketone functionalities. For example, reduction with mild reducing agents would be expected to selectively reduce the aldehyde to a primary alcohol, leaving the ketone intact. Similarly, reactions with Grignard reagents or other organometallics would likely favor addition to the aldehyde.

Electrophilic Reactivity of the α,β-Unsaturated Carbonyl System

The enol form of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal possesses an α,β-unsaturated carbonyl system, which can react with electrophiles. The electron-rich double bond of the enol is nucleophilic and can undergo electrophilic addition reactions. The hydroxyl group of the enol is also a site of reactivity.

Reactions such as halogenation or alkylation can occur at the α-carbon. The enol or the corresponding enolate is the reactive species in these transformations. The regioselectivity of these reactions will be influenced by the electronic effects of the substituted aryl group and the other carbonyl function.

Michael Addition Reactions: Acceptor Properties and Stereocontrol

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.orgwikipedia.org In this context, 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal, or more commonly an α,β-unsaturated derivative formed in situ, can act as a Michael acceptor. The reaction involves the addition of a nucleophile (Michael donor) to the β-carbon of the activated olefin.

Acceptor Properties: The β-ketoaldehyde can first undergo a condensation reaction (e.g., Knoevenagel condensation) with an active methylene compound to form an electron-deficient alkene. This intermediate is a prime Michael acceptor. The electron-withdrawing nature of the adjacent carbonyl groups and the substituted phenyl ring enhances the electrophilicity of the β-carbon, making it susceptible to attack by a wide range of soft nucleophiles.

Common Michael Donors Include:

Enolates derived from ketones, β-ketoesters, and malonates. libretexts.org

Organocuprates (Gilman reagents).

Amines (aza-Michael addition). wikipedia.org

Thiols (thia-Michael addition). wikipedia.org

Stereocontrol: Asymmetric Michael additions are powerful methods for creating stereocenters. nih.gov In reactions involving 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal derivatives, the formation of new stereocenters can be controlled using chiral catalysts. For instance, the addition of a nucleophile to a prochiral Michael acceptor can generate products with high diastereoselectivity and enantioselectivity. Research on similar systems, such as the addition of β-keto esters to nitroolefins, has demonstrated that chiral metal complexes or organocatalysts can facilitate high levels of stereoconvergence, often leading to a single diastereomer. nih.gov

Table 1: Representative Michael Addition Reactions

| Michael Donor (Nucleophile) | Michael Acceptor Precursor | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Malonic Ester Enolate | α,β-Unsaturated Ketone | Base (e.g., NaOEt) | 1,5-Dicarbonyl Compound |

| Thiophenol | α,β-Unsaturated Aldehyde | Base (e.g., Et₃N) | β-Thioether Carbonyl |

| Dibenzylamine | α,β-Unsaturated Ester | None (or mild acid) | β-Amino Ester |

| Ketone Enolate | Nitroalkene | Chiral Ni(II) Complex | γ-Nitro Ketone |

Pericyclic Reactions and Cycloaddition Pathways

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. organicchemistrydata.org The 1,3-dicarbonyl moiety of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal makes it a versatile precursor for various cycloaddition reactions, particularly 1,3-dipolar cycloadditions. wikipedia.orgnumberanalytics.com

In a typical pathway, the β-ketoaldehyde can first be converted into a 1,3-dipole or a dipolarophile. For example, reaction with an azide (B81097) could lead to an intermediate that participates in a [3+2] cycloaddition. More commonly, the dicarbonyl compound serves as a C3 component that reacts with a species containing a 1,3-dipole.

A significant application is in the synthesis of isoxazoles through the reaction with hydroxylamine (B1172632), which can be viewed mechanistically as a condensation followed by cyclization, but is related to the formal [3+2] cycloaddition of a nitrile oxide with an enolate. beilstein-journals.orgchemrxiv.org The reaction of 1,3-diketones with nitrile oxides, generated in situ from hydroximoyl chlorides, is a well-established route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgchemrxiv.org This transformation proceeds efficiently and can be controlled to favor the desired cycloaddition over competing side reactions. beilstein-journals.org

Condensation and Cyclization Reactions

The dual carbonyl functionality of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal makes it an ideal substrate for condensation and cyclization reactions, which are cornerstone methods for the synthesis of a vast array of heterocyclic compounds.

Reactions with Nitrogen-Based Nucleophiles: Imine and Hydrazone Formation

The aldehyde group of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal is generally more reactive towards nucleophiles than the ketone group. It readily undergoes condensation with primary amines to form imines (Schiff bases) and with hydrazines or substituted hydrazines to form hydrazones. researchgate.netresearchgate.net These reactions typically proceed under mild, often acid-catalyzed, conditions and involve the formation of a carbinolamine intermediate followed by dehydration.

The resulting hydrazones are often stable, crystalline solids. researchgate.net These derivatives are not just final products; they are crucial intermediates in which the C=N bond can participate in further reactions, including intramolecular cyclizations to form heterocyclic rings like pyrazoles. researchgate.net

Cyclocondensation for Heterocycle Formation (e.g., Pyrazoles, Isoxazoles, Pyrimidines)

The reaction of 1,3-dicarbonyl compounds with dinucleophiles is one of the most classic and reliable methods for synthesizing five- and six-membered heterocycles. nih.govbu.edu.eg

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods involve the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or a substituted hydrazine. mdpi.combeilstein-journals.org The reaction of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal with hydrazine hydrate (B1144303) would be expected to proceed via initial formation of a hydrazone at the more reactive aldehyde carbonyl, followed by intramolecular cyclization and dehydration to yield 4-(2-chloro-4-fluorobenzoyl)-1H-pyrazole. Using a substituted hydrazine, such as phenylhydrazine, can lead to regioisomeric products depending on which nitrogen atom initiates the cyclization, although condensation typically favors the more sterically accessible nitrogen. mdpi.comorganic-chemistry.org

Isoxazoles: The synthesis of isoxazoles is readily achieved by the condensation of 1,3-dicarbonyls with hydroxylamine. youtube.comresearchgate.net In this reaction, hydroxylamine acts as the N-O dinucleophile. The reaction with 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal would form 4-(2-chloro-4-fluorobenzoyl)isoxazole. The mechanism involves the formation of an oxime intermediate, which then undergoes cyclization and dehydration to furnish the aromatic isoxazole (B147169) ring. youtube.com

Pyrimidines: Pyrimidines are synthesized by reacting 1,3-dicarbonyl compounds with reagents containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328). bu.edu.egmdpi.com The reaction of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal with guanidine, for example, would lead to a 2-amino-4-substituted-pyrimidine, a scaffold of significant interest in medicinal chemistry. This reaction is a type of [3+3] cyclocondensation. mdpi.com

Table 2: Heterocycle Synthesis from 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

| Dinucleophile | Resulting Heterocycle | Key Intermediate | Reaction Type |

|---|---|---|---|

| Hydrazine (H₂NNH₂) | Pyrazole | Hydrazone | Cyclocondensation |

| Hydroxylamine (H₂NOH) | Isoxazole | Oxime | Cyclocondensation |

| Guanidine (H₂NC(NH)NH₂) | Pyrimidine (B1678525) | Amidine adduct | Cyclocondensation |

| Urea (H₂NCONH₂) | Pyrimidinone | Ureide adduct | Cyclocondensation |

Intramolecular Cyclizations and Annulation Chemistry

Derivatives of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal can be designed to undergo intramolecular cyclization to build more complex fused-ring systems (annulation). For this to occur, a reactive functional group must be present elsewhere in the molecule that can react with the dicarbonyl system.

For example, if the aryl ring contained a nucleophilic group ortho to the ketoaldehyde side chain, an intramolecular cyclization could be triggered. More commonly, the dicarbonyl itself is elaborated with a side chain containing an electrophile or nucleophile. A classic example is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation. While not a direct intramolecular cyclization of the starting material, it showcases how the reactivity of the dicarbonyl can be harnessed for ring formation.

Palladium-catalyzed intramolecular cyclizations of suitably functionalized amides and halides represent a modern approach to building heterocyclic frameworks, such as oxindoles. rsc.orgnih.gov A derivative of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal could potentially be a substrate for similar advanced cyclization strategies.

Radical Pathways and Single-Electron Transfer Processes

While the chemistry of β-dicarbonyl compounds is dominated by ionic (two-electron) pathways, they can participate in radical reactions under specific conditions. Single-electron transfer (SET) processes can initiate radical formation. libretexts.org For instance, reduction of a carbonyl group by a metal like sodium can form a ketyl radical anion. libretexts.org

In the context of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal, radical pathways could be initiated by photolysis or through reaction with a radical initiator. The acidic α-protons are susceptible to abstraction by highly reactive radicals. Furthermore, modern photoredox catalysis has enabled a variety of radical cyclizations and additions that were previously difficult to achieve. rsc.orgnih.gov For instance, intramolecular cyclizations of N-aryl acrylamides to form oxindoles can proceed via a radical mechanism under visible light photocatalysis. mdpi.com It is conceivable that derivatives of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal could be employed in similar photocatalytic transformations to access novel molecular architectures. The generation of acyl radicals from aldehydes via SET is also a known process, which could then participate in additions to alkenes or other radical traps. acs.org

Applications of 3 2 Chloro 4 Fluorophenyl 3 Oxopropanal As a Key Synthetic Intermediate

Construction of Complex Polycyclic and Heterocyclic Frameworks

The 1,3-dicarbonyl motif is a classic precursor for the synthesis of various heterocyclic systems through condensation reactions. The distinct reactivity of the aldehyde and ketone groups in 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal allows for regioselective cyclizations, leading to diverse and complex molecular architectures.

One of the most prominent applications of 1,3-dicarbonyl compounds is in the Knorr pyrazole (B372694) synthesis and related reactions. hilarispublisher.comtsijournals.com By reacting 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal with hydrazine (B178648) derivatives, substituted pyrazoles can be readily formed. mdpi.comnih.gov The reaction proceeds via a cyclocondensation mechanism, where the two carbonyl groups react with the hydrazine to form the five-membered pyrazole ring. The specific substitution pattern on the resulting pyrazole can be controlled by the choice of the substituted hydrazine.

Similarly, this intermediate is a suitable precursor for the synthesis of other heterocyclic frameworks such as pyrimidines and pyridazines. For instance, condensation with urea (B33335) or guanidine (B92328) can yield pyrimidine (B1678525) derivatives, while reaction with hydrazine derivatives under different conditions can lead to pyridazines. researchgate.net The 2-chloro-4-fluorophenyl substituent attached to these heterocyclic cores is of significant interest in medicinal chemistry, often imparting desirable pharmacological properties.

The general schemes for these syntheses are well-established in organic chemistry, highlighting the role of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal as a foundational component for generating molecular diversity.

Table 1: Potential Heterocyclic Frameworks from 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

| Reagent | Resulting Heterocycle | Reaction Type |

| Hydrazine (or its derivatives) | Pyrazole | Knorr Pyrazole Synthesis |

| Urea / Guanidine | Pyrimidine | Pyrimidine Synthesis |

| Amides / Amidines | Pyrimidine | Pyrimidine Synthesis |

Precursor for Advanced Carbonyl Derivatives and Functional Group Interconversions

The dual carbonyl functionality of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal makes it an excellent starting material for the synthesis of more elaborate carbonyl compounds and for various functional group transformations. The aldehyde group, being generally more reactive than the ketone, can be selectively targeted under specific reaction conditions.

For example, Knoevenagel condensation of the aldehyde group with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be employed to introduce new carbon-carbon double bonds and additional functional groups. wikipedia.orgmdpi.comsigmaaldrich.com This reaction extends the carbon chain and provides access to a variety of α,β-unsaturated products, which are themselves versatile intermediates for subsequent reactions. researchgate.net

Furthermore, the carbonyl groups can undergo a range of standard transformations:

Oxidation: Selective oxidation of the aldehyde group would yield a β-keto acid derivative.

Reduction: Selective reduction of the aldehyde would produce a β-hydroxy ketone. Conversely, reduction of the ketone would give a γ-hydroxy aldehyde. Complete reduction of both carbonyls would lead to a diol.

Wittig Reaction: Either carbonyl group can potentially react with Wittig reagents to form alkenes.

These interconversions allow chemists to tailor the molecule for specific synthetic targets, transforming the initial building block into a wide range of derivatives with different functionalities.

Utility in Divergent Synthetic Strategies

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally diverse compounds from a single, common intermediate. The bifunctional nature of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal makes it an ideal candidate for such strategies. By carefully selecting reagents and reaction conditions, chemists can direct the reaction pathway towards different molecular scaffolds.

For example, starting with 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal, one could envision a divergent approach to different heterocyclic systems.

Pathway A: Reaction with a hydrazine could lead to a pyrazole core.

Pathway B: Reaction with a β-enamino ketone could be used to construct a substituted benzene (B151609) ring via a [3+3] annulation strategy.

Pathway C: A Paal-Knorr type synthesis, though typically used for 1,4-dicarbonyls to make furans and pyrroles, highlights the principle of using dicarbonyl compounds for heterocycle formation. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org With a 1,3-dicarbonyl, different cyclization strategies can be employed.

This ability to generate multiple, distinct product lines from a single starting material is highly valuable in fields like drug discovery, where the rapid generation of diverse molecular libraries is essential for screening and lead optimization.

Contributions to Materials Science and Specialty Chemical Synthesis

While specific applications of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal in materials science are not extensively documented in dedicated studies, its structural features suggest its potential as a valuable precursor for functional materials and specialty chemicals. The presence of halogen atoms, particularly fluorine, on the phenyl ring is a common feature in many advanced materials.

Fluorinated organic compounds are known for their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. These properties are exploited in the design of liquid crystals, polymers, and agrochemicals. The 2-chloro-4-fluorophenyl moiety of this compound can be incorporated into larger molecular structures to fine-tune these properties.

For instance, it could serve as a monomer or a precursor to a monomer for the synthesis of specialty polymers. The carbonyl groups offer reactive sites for polymerization reactions or for grafting onto existing polymer backbones. rsc.org Additionally, derivatives of this compound could be investigated for applications as dyes or electronic materials, where the combination of a conjugated system (which can be formed from the dicarbonyl moiety) and a halogenated aromatic ring can lead to interesting photophysical or electronic properties.

Computational and Theoretical Studies on 3 2 Chloro 4 Fluorophenyl 3 Oxopropanal

Quantum Chemical Characterization of Molecular Structure and Conformation

A fundamental aspect of understanding a molecule's behavior is the characterization of its structure and conformational possibilities through quantum chemical methods.

Tautomeric Energy Landscapes and Barriers

For a molecule like 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal, which possesses a β-dicarbonyl-like structure, the potential for keto-enol tautomerism is a key feature. A computational study would typically involve mapping the potential energy surface to identify the relative stabilities of the keto and various enol forms. The calculation of the energy barriers for the interconversion between these tautomers would provide crucial insights into their dynamics and the predominant forms under different conditions. However, at present, no specific studies detailing these energy landscapes and barriers for 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal have been published.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are central to its reactivity. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard computational approach to understanding a molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. While general principles of how the electron-withdrawing chloro and fluoro groups would influence the electronic structure can be hypothesized, specific values and orbital visualizations for 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal are not available in the current body of scientific literature.

Mechanistic Elucidation of Key Reactions via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions, providing details that are often difficult to obtain through experimental methods alone.

Transition State Analysis for Nucleophilic Additions and Cyclizations

The carbonyl groups in 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal are prime targets for nucleophilic addition reactions. Furthermore, the bifunctional nature of the molecule makes it a potential precursor for various cyclization reactions to form heterocyclic compounds. A thorough computational investigation would involve locating and characterizing the transition state structures for these reactions. The activation energies derived from such analyses would be invaluable for predicting reaction rates and understanding the factors that control the reaction pathways. To date, no such transition state analyses for reactions involving this specific compound have been reported.

Role of Catalyst and Solvent in Reaction Pathways

The presence of a catalyst and the nature of the solvent can profoundly influence the outcome of a chemical reaction. Computational studies can model these effects by including explicit catalyst and solvent molecules in the calculations or by using implicit solvation models. This allows for an understanding of how these external factors stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction mechanism and selectivity. For 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal, the role of catalysts and solvents in its potential reactions remains a subject for future computational investigation.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal for the purposes of conformational sampling and analyzing its intermolecular interactions have not been reported in publicly accessible scientific literature. While computational methods, including MD simulations, are powerful tools for investigating the conformational landscapes and interaction profiles of small molecules, dedicated studies on this particular compound are not available.

Molecular dynamics simulations, in principle, could provide significant insights into the behavior of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal. Such studies would typically involve:

Conformational Sampling: Exploring the rotational freedom around the single bonds of the molecule to identify low-energy, stable conformations. This would reveal the preferred three-dimensional structures the molecule adopts in different environments (e.g., in a solvent or in a crystal lattice). Key dihedral angles would be monitored over the course of the simulation to map the potential energy surface and identify conformational isomers.

Intermolecular Interactions: Simulating a system with multiple molecules of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal to understand how they interact with each other. This would involve analyzing the types and strengths of non-covalent interactions, such as hydrogen bonding, halogen bonding (involving the chlorine and fluorine atoms), and π-π stacking interactions between the phenyl rings.

Given the absence of specific data for 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal, we can look at general principles and studies on structurally similar compounds to hypothesize what such a study might reveal. For instance, studies on other halogenated phenyl derivatives often show the significant role of halogen bonds and other weak intermolecular interactions in determining their crystal packing and physicochemical properties. ias.ac.in

A hypothetical molecular dynamics study would likely yield data that could be presented in the following manner:

Table 5.4.1: Hypothetical Predominant Intermolecular Interactions for 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

| Interaction Type | Donor/Acceptor Atoms (Hypothetical) | Typical Distance (Å) | Potential Significance |

| Halogen Bond | C-Cl···O=C | 2.8 - 3.5 | Influences crystal packing and molecular aggregation. |

| Halogen Bond | C-F···H-C | 2.2 - 2.8 | Contributes to the stability of molecular assemblies. |

| Hydrogen Bond | C=O···H-C (aromatic/aliphatic) | 2.4 - 3.2 | Directs molecular orientation and network formation. |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 3.3 - 3.8 | Contributes to the cohesive energy of the solid state. |

Table 5.4.2: Hypothetical Key Dihedral Angles for Conformational Analysis of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

| Dihedral Angle | Atom Definition (Hypothetical) | Predicted Stable Conformations (Degrees) | Associated Energy Barrier (kcal/mol) |

| τ1 | C(aromatic)-C(aromatic)-C(carbonyl)-C(aliphatic) | ~30° and ~150° | 2 - 5 |

| τ2 | C(aromatic)-C(carbonyl)-C(aliphatic)-C(aldehyde) | ~60°, ~180°, ~300° | 1 - 3 |

Future computational studies employing molecular dynamics simulations would be invaluable in elucidating the structure-property relationships of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal at an atomic level of detail.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. Asymmetric synthesis of derivatives of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal could lead to the discovery of novel compounds with specific biological activities.

Future work in this area could involve the use of chiral catalysts, such as chiral phosphoric acids or metal complexes, to achieve high enantioselectivity in reactions involving the dicarbonyl group. nih.govnih.gov For instance, the asymmetric reduction of one of the carbonyl groups could yield chiral β-hydroxy ketones, which are valuable building blocks in organic synthesis. The development of catalytic enantioselective methods for the synthesis of related 1,4-dicarbonyl compounds highlights the potential for similar strategies to be applied here. nih.gov

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

| Catalyst Type | Potential Reaction | Expected Outcome |

|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Aldol (B89426) Reaction | Enantioenriched aldol adducts |

| Salen-Cr(II) Complexes | Asymmetric Nozaki-Hiyama-Kishi Reaction | Enantioenriched homoallylic alcohols researchgate.net |

| Chiral Vanadium Complexes | Asymmetric Radical Cross-Coupling | Enantioenriched C-C coupled products mdpi.com |

Researchers could explore various reaction conditions and catalyst systems to optimize both yield and enantiomeric excess. mdpi.com The goal would be to establish a robust and scalable method for producing enantiomerically pure derivatives of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.org Integrating the synthesis of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal and its derivatives into flow chemistry platforms is a promising avenue for future research.

A continuous flow process could enable the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This could lead to higher yields, improved product purity, and reduced reaction times. Furthermore, automated synthesis platforms could be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new derivatives and applications. soci.orgresearchgate.netchemrxiv.org

Table 2: Comparison of Batch vs. Flow Synthesis for 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Handling of potentially hazardous reagents in large quantities | In-situ generation and consumption of hazardous reagents nih.gov |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions | Excellent heat transfer due to high surface-area-to-volume ratio beilstein-journals.org |

| Scalability | Challenging, often requires re-optimization of reaction conditions | Readily scalable by running the system for longer or using parallel reactors beilstein-journals.org |

Future research in this area would involve the design and optimization of a continuous flow reactor for the synthesis of the target compound, as well as its integration with online purification and analysis techniques.

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique opportunities for activating molecules and forming new chemical bonds. nih.gov Exploring the photochemical and electrochemical transformations of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal could lead to novel reaction pathways and the synthesis of previously inaccessible compounds.

For example, photoredox catalysis could be used to generate radical intermediates from the dicarbonyl moiety, which could then participate in a variety of C-C and C-heteroatom bond-forming reactions. acs.orgacs.org The use of visible light as a renewable energy source makes this a particularly attractive area of research from a green chemistry perspective. acs.org Electrochemical synthesis, on the other hand, could provide a powerful tool for controlling the redox reactions of the molecule, enabling selective oxidations or reductions. nih.gov

Table 3: Potential Photochemical and Electrochemical Reactions

| Method | Potential Transformation | Potential Product |

|---|---|---|

| Visible-Light Photoredox Catalysis | C-H amination of the aromatic ring | Aminated derivatives acs.org |

| Electrochemical Reduction | Selective reduction of one carbonyl group | β-hydroxy ketone |

| Photoinduced Atom-Transfer Radical Addition | Addition to alkenes | Functionalized adducts flinders.edu.au |

Future work could focus on screening different photocatalysts and electrochemical conditions to discover new transformations and optimize their efficiency and selectivity.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalytic systems is crucial for improving the efficiency and selectivity of organic reactions. For the synthesis and functionalization of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal, the exploration of novel catalysts could lead to significant breakthroughs.

This could include the use of earth-abundant metal catalysts, which are more sustainable and cost-effective than precious metal catalysts. cell.com For instance, manganese-based catalysts have been shown to be effective in the synthesis of 1,3-diketones from esters. cell.com Additionally, the development of multifunctional catalysts that can promote multiple reaction steps in a single pot could streamline synthetic routes and reduce waste. Ruthenium-catalyzed C-alkylation of 1,3-dicarbonyl compounds is an example of such a system. rsc.org Metal-free catalytic systems, such as those using organocatalysts or radical initiators, also represent a promising area of research. researchgate.net

Investigation of Solid-State Reactivity and Cocrystallization Phenomena

The study of chemical reactions in the solid state can provide insights into reaction mechanisms and lead to the discovery of new materials with unique properties. protoxrd.comrsc.org Investigating the solid-state reactivity of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal could reveal novel transformation pathways that are not accessible in solution.

Cocrystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. rsc.org By forming cocrystals of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal with other molecules, it may be possible to modify its physical properties, such as solubility and stability. mdpi.com This could have important implications for its handling and potential applications. Techniques like solid-state grinding and solvent-evaporative cocrystallization could be employed. rsc.org

Table 4: Potential Co-formers for Cocrystallization Studies

| Co-former Class | Example | Potential Interaction |

|---|---|---|

| Carboxylic Acids | Ibuprofen | Hydrogen bonding with the dicarbonyl group |

| Amides | Nicotinamide | Hydrogen bonding and π-stacking interactions mdpi.com |

| Pyridines | Phenazine | Halogen bonding with the chloro and fluoro substituents protoxrd.com |

Future research could involve screening a library of co-formers to identify those that form stable cocrystals with the target compound and characterizing the resulting materials using techniques such as X-ray diffraction and spectroscopy. protoxrd.com

Advanced Spectroscopic Studies for In Situ Reaction Monitoring

A detailed understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ reaction monitoring can provide valuable real-time information about the species present in a reaction mixture. mt.comwaters.com

Applying techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to the synthesis and reactions of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal could provide a wealth of information. youtube.comresearchgate.net This data can be used to identify reaction intermediates, determine reaction rates, and elucidate reaction mechanisms. oxinst.com This knowledge can then be used to improve reaction conditions, increase yields, and minimize the formation of byproducts.

Table 5: Spectroscopic Techniques for In Situ Monitoring

| Technique | Information Provided | Application |

|---|---|---|

| In situ FTIR/Raman | Vibrational modes of functional groups | Monitoring the disappearance of starting materials and the appearance of products mt.com |

| In situ NMR | Detailed structural information | Identifying and quantifying all species in the reaction mixture youtube.com |

| Mass Spectrometry | Molecular weight of reaction components | Rapidly confirming product formation and identifying byproducts waters.com |

Future research in this area will likely involve the use of these advanced analytical tools to gain a deeper understanding of the chemistry of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal, paving the way for more efficient and controlled synthetic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.